Tetrabutylammonium trifluoromethanesulfonate
Overview
Description
Tetrabutylammonium trifluoromethanesulfonate, also known as tetrabutylammonium triflate, is a chemical compound with the molecular formula (CH3CH2CH2CH2)4N(CF3SO3). It is a white crystalline solid that is highly soluble in organic solvents. This compound is widely used in various chemical reactions and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
Tetrabutylammonium trifluoromethanesulfonate is primarily used as a reagent in various chemical reactions . It does not have a specific biological target, as it is not typically used in biological systems. Instead, it interacts with other chemical compounds to facilitate reactions.
Mode of Action
The compound acts as a phase-transfer catalyst, facilitating the migration of a reactant from one phase into another phase where reaction can take place . It is also used as a precursor in the formation of metallohosts for the controlled release and uptake of guests .
Biochemical Pathways
It plays a crucial role in the electrochemical reduction of co2 in ionic liquid/organic solvent mixtures .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. For example, it has been used in the study of the controlled release and uptake of guests in metallohosts . It also plays a role in the electrochemical reduction of CO2 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in an inert atmosphere at room temperature . The compound’s effectiveness as a reagent can also be affected by the presence of other chemicals, the temperature, and the pH of the solution.
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a catalyst and reagent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the activation of thioglycosides and in the electrochemical reduction of CO2 in ionic liquid/organic solvent mixtures . The nature of these interactions often involves the stabilization of reaction intermediates and the facilitation of electron transfer processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies involving the controlled release and uptake of guests in metallohosts . These effects are crucial for understanding how this compound can be utilized in drug delivery systems and other biomedical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor in the formation of deep eutectic solvents and participates in various electrochemical studies . These interactions are essential for its role in facilitating biochemical reactions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, making it suitable for prolonged use in in vitro and in vivo experiments . Understanding these temporal effects is vital for optimizing its application in research and industry.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research on its dosage effects is essential for determining safe and effective concentrations for use in various applications . These studies help establish guidelines for its use in biomedical research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, which are crucial for understanding its role in cellular metabolism . These interactions provide insights into how the compound can be used to modulate metabolic processes and develop new therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. Its localization and accumulation are critical for its activity and function . Understanding these aspects is essential for optimizing its delivery and efficacy in biomedical applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects . These insights are crucial for developing targeted delivery systems and enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium trifluoromethanesulfonate can be synthesized through the reaction of tetrabutylammonium hydroxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an organic solvent such as acetonitrile or methanol. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then packaged and distributed for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a catalyst in the condensation of alcohols and carboxylic acids.
Substitution Reactions: It is used in the substitution reactions of aromatic compounds with sulfonyl chlorides.
Cracking Reactions: It facilitates the cracking of alkanes.
Alkylation Reactions: It is involved in the alkylation of alkenes.
Isomerization Reactions: It catalyzes the isomerization of alkanes.
Trans-alkylation Reactions: It is used in the trans-alkylation of aromatics.
Trans-bromination Reactions: It participates in trans-bromination and other Friedel-Crafts reactions.
Common Reagents and Conditions
The common reagents used in these reactions include alcohols, carboxylic acids, sulfonyl chlorides, alkanes, alkenes, and aromatic compounds. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include esters, substituted aromatic compounds, cracked alkanes, alkylated alkenes, isomerized alkanes, trans-alkylated aromatics, and brominated compounds .
Scientific Research Applications
Tetrabutylammonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium tetrafluoroborate
- Tetrabutylammonium hexafluorophosphate
- Tetrabutylammonium perchlorate
- Tetraethylammonium p-toluenesulfonate
Uniqueness
Tetrabutylammonium trifluoromethanesulfonate is unique due to its high solubility in organic solvents and its ability to act as a versatile catalyst in various chemical reactions. Its trifluoromethanesulfonate anion provides stability and enhances its reactivity compared to other similar compounds .
Properties
IUPAC Name |
tetrabutylazanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CHF3O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)8(5,6)7/h5-16H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQKNVVBBIPBA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium trifluoromethanesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19833 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
35895-70-6 | |
Record name | Tetrabutylammonium trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35895-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabutylammonium, salt with trifluoromethylsulphonic acid (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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